1-(4-Chloro-2-nitrophenyl)ethanone
Overview
Description
1-(4-Chloro-2-nitrophenyl)ethanone is a chemical compound with the CAS number 23082-51-1 . It has a molecular weight of 199.59 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 .
Physical and Chemical Properties Analysis
This compound appears as off-white, free-flowing granules . It is soluble in chlorinated solvents but insoluble in water . The melting point is 55-56℃ and the boiling point is 157°C/9mmHg . The density is 1.378 .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Aminobenzo[b]thiophenes : Utilizing 1-(2-chloro-5-nitrophenyl)ethanone, researchers developed a simple, efficient one-pot synthesis method for 3-aminobenzo[b]thiophenes. This process involves primary or secondary amines and sulfur in a Willgerodt–Kindler route (Androsov et al., 2010).
Phase Equilibrium Studies : A study explored the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in solvents like methanol or n-propanol, contributing to our understanding of the solid-liquid phase equilibrium in these systems (Li et al., 2019).
Charge Density Analysis : An investigation into the total experimental charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone provided insights into intra- and intermolecular bonding features, particularly pi-delocalization in the molecule (Hibbs et al., 2003).
α-Monobromination of Ketones : Research showed the efficient and selective α-monobromination of various alkylaryl ketones, including 1-(6-methoxynaphthalen-2-yl)ethanone, demonstrating a method for electrophilic bromination (Ying, 2011).
Synthesis and Biological Applications
Synthesis of Antimicrobial Compounds : A study synthesized compounds from 1-(4-hydroxyphenyl)-ethanone and tested them for antimicrobial activity against various bacterial species, highlighting its potential in creating effective antimicrobial agents (Patel et al., 2011).
Whole-cell Biocatalyst Applications : Pichia minuta JCM 3622, a whole-cell biocatalyst, was used to reduce 2-chloro-1-(3-nitrophenyl)ethanone to create phenylephrine, an α1-adrenergic receptor agonist. This highlights its potential in pharmaceutical synthesis (Tokoshima et al., 2013).
Synthesis of Chalcone Analogues : Research demonstrated a new method for synthesizing a variety of chalcone analogues using a specific electron-transfer chain reaction. This method involved reacting alpha-bromoketones derived from nitrobenzene and nitrothiophene, including 1-(4-nitrophenyl)ethanone, with cyclic nitronate anions (Curti et al., 2007).
Safety and Hazards
The safety information for 1-(4-Chloro-2-nitrophenyl)ethanone includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It is known that similar compounds can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . In this reaction, an electrophile substitutes a hydrogen atom in an aromatic system, such as a benzene ring .
Biochemical Pathways
Similar compounds have been shown to be involved in the 1,2,4-benzenetriol pathway, which is initiated by a two-component monooxygenase .
Pharmacokinetics
It is known that similar compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Similar compounds have been shown to cause changes in the structure and function of proteins or enzymes they interact with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-(4-Chloro-2-nitrophenyl)ethanone. For instance, it is known that the compound is stable at room temperature .
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUYGMZERWRIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505478 | |
Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23082-51-1 | |
Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chloro-2'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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